

# Application Notes and Protocols: Synergistic Effects of GSK2556286 and Pretomanid in Mycobacterium tuberculosis

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Compound of Interest		
Compound Name:	GSK2556286	
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These application notes provide a comprehensive overview of the synergistic potential between **GSK2556286** and pretomanid for the treatment of tuberculosis (TB). Detailed protocols for assessing this synergy in vitro and a summary of in vivo efficacy data are presented to guide further research and development in this area.

## Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic regimens. Combining drugs with different mechanisms of action is a cornerstone of effective TB therapy, aiming to enhance bactericidal activity, shorten treatment duration, and prevent the development of resistance. **GSK2556286**, a novel cholesterol-dependent Mtb inhibitor, and pretomanid, a nitroimidazole with activity against both replicating and non-replicating bacilli, represent a promising combination.

**GSK2556286** is a first-in-class antitubercular agent that acts via the membrane-bound adenylyl cyclase Rv1625c in Mtb.[1] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol metabolism, a crucial process for Mtb survival within the host macrophage.[1][2][3][4] **GSK2556286** is particularly effective against



intracellular Mtb residing in macrophages, where cholesterol is a primary carbon source.[5][6] [7][8][9]

Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[10][11] Its mechanism of action is twofold: under aerobic conditions, it inhibits the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. [10][11][12] Under anaerobic conditions, characteristic of the core of tuberculous granulomas, it releases nitric oxide, which acts as a respiratory poison.[10][11]

The distinct and complementary mechanisms of these two agents suggest a strong potential for synergistic interaction, targeting different metabolic pathways and physiological states of Mtb.

## Data Presentation In Vivo Efficacy of GSK2556286 and Pretomanid Combination Therapy

Studies in mouse models of chronic TB infection have demonstrated the enhanced efficacy of combining **GSK2556286** with pretomanid, often in conjunction with bedaquiline (BPa). The addition of **GSK2556286** to a BPa regimen (BPaG) has shown a significant increase in bactericidal activity compared to the BPa combination alone.[5]



Treatment Regimen	Duration	Mouse Model	Mean Log10 CFU/Lung
BPa (Bedaquiline + Pretomanid)	2 months	BALB/c	Not explicitly stated, but higher than BPaG
BPaG (Bedaquiline + Pretomanid + GSK2556286)	2 months	BALB/c	Significantly lower than BPa alone[5]
BPaL (Bedaquiline + Pretomanid + Linezolid)	1 month	C3HeB/FeJ	~2.5[13]
BPaG (Bedaquiline + Pretomanid + GSK2556286)	1 month	C3HeB/FeJ	~3.0[13]
BPaL (Bedaquiline + Pretomanid + Linezolid)	2 months	C3HeB/FeJ	Undetectable[13]
BPaG (Bedaquiline + Pretomanid + GSK2556286)	2 months	C3HeB/FeJ	~1.5[13]

Note: The data presented is a summary from published studies and direct quantitative comparison should be made with caution due to potential variations in experimental conditions.

## Experimental Protocols Protocol 1: Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of a two-drug combination.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the **GSK2556286** and pretomanid combination against M. tuberculosis.



#### Materials:

- M. tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. For GSK2556286, which has cholesterol-dependent activity, cholesterol should be added to the medium at a suitable concentration.
- GSK2556286 and pretomanid stock solutions
- Sterile 96-well microtiter plates
- Resazurin sodium salt solution (for viability assessment)

#### Methodology:

- Preparation of Drug Dilutions:
  - Prepare serial twofold dilutions of GSK2556286 and pretomanid in 7H9 broth. The concentration range should span from above to below the predetermined Minimum Inhibitory Concentration (MIC) of each drug.
  - $\circ$  In a 96-well plate, add 50  $\mu$ L of the **GSK2556286** dilutions horizontally and 50  $\mu$ L of the pretomanid dilutions vertically. This creates a matrix of drug concentrations.
  - Include wells with each drug alone (for MIC determination) and drug-free wells as growth controls.
- Inoculum Preparation:
  - Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
  - Dilute the culture to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculation and Incubation:
  - Add 100 μL of the bacterial inoculum to each well of the 96-well plate.



- Seal the plates and incubate at 37°C for 7-14 days.
- Assessment of Inhibition:
  - $\circ$  After incubation, add 30  $\mu L$  of resazurin solution to each well and incubate for a further 24-48 hours.
  - A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
- Calculation of FICI:
  - The FICI is calculated as follows: FICI = FIC of GSK2556286 + FIC of Pretomanid Where
     FIC = (MIC of drug in combination) / (MIC of drug alone)
  - Interpretation of FICI values:

■ ≤	0.5: Synergy
•	0.5 to 4.0: Indifference

4.0: Antagonism

## **Protocol 2: Time-Kill Curve Assay**

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.



Objective: To evaluate the rate of killing of M. tuberculosis by **GSK2556286** and pretomanid, alone and in combination.

#### Materials:

- M. tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth with appropriate supplements (including cholesterol)
- GSK2556286 and pretomanid at fixed concentrations (e.g., at their MIC or multiples of the MIC)
- Sterile culture tubes
- Middlebrook 7H10 or 7H11 agar plates for CFU enumeration

#### Methodology:

- Inoculum Preparation:
  - Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.
  - Dilute the culture to a starting inoculum of approximately 1 x 10<sup>6</sup> CFU/mL in several culture tubes.
- Drug Exposure:
  - Add GSK2556286, pretomanid, or the combination of both to the respective culture tubes at the desired concentrations.
  - Include a drug-free tube as a growth control.
- Sampling and Plating:
  - Incubate all tubes at 37°C with shaking.



- At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each tube.
- Prepare serial tenfold dilutions of each aliquot and plate onto 7H10/7H11 agar plates.
- · CFU Enumeration and Analysis:
  - Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
  - Count the number of colonies on each plate to determine the CFU/mL at each time point.
  - Plot the log10 CFU/mL versus time for each condition.
  - Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

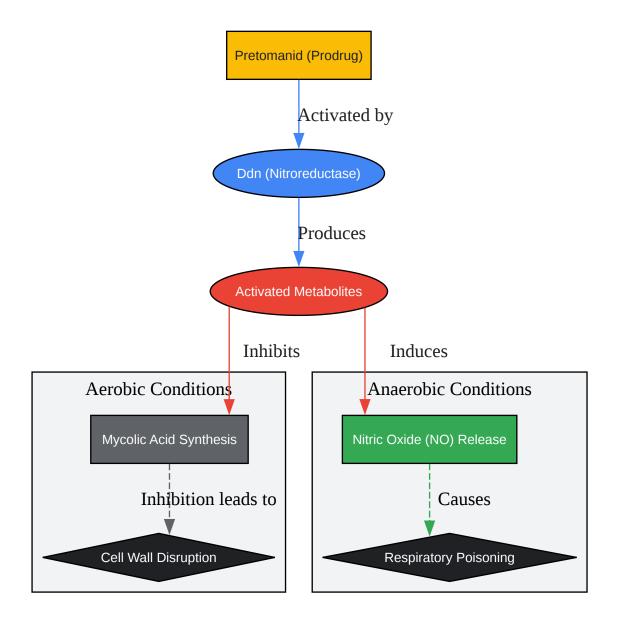
### **Visualizations**



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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

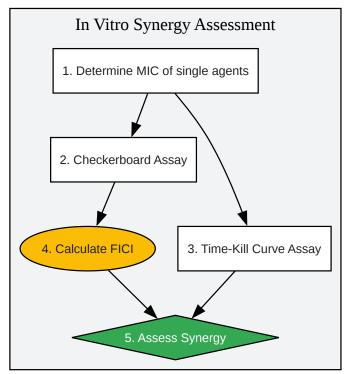


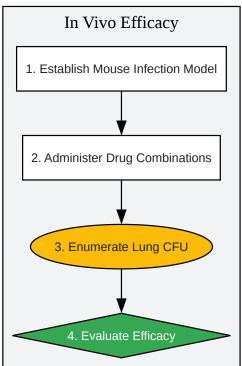


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Caption: Dual mechanism of action of Pretomanid in M. tuberculosis.







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Caption: Workflow for assessing **GSK2556286** and pretomanid synergy.

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